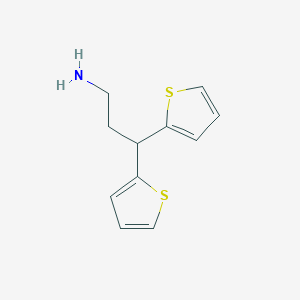

3,3-Di(2-thienyl)-1-propanamine

Description

Contextual Significance of Thienyl-Substituted Propylamine Scaffolds in Organic Chemistry

Thienyl-substituted propylamine scaffolds are of considerable interest in organic and medicinal chemistry. The propylamine chain provides a versatile three-carbon linker that is prevalent in a vast number of biologically active molecules. Its flexibility allows for optimal positioning of functional groups to interact with biological targets. The incorporation of a thiophene (B33073) ring into this scaffold introduces specific steric and electronic properties that chemists can exploit to fine-tune a molecule's characteristics. The synthesis of these scaffolds often involves well-established organic reactions, such as Mannich reactions, reductions of propanones, and various coupling strategies, making them accessible for creating diverse chemical libraries.

Role of Thiophene Moieties and Amine Functionalities in Contemporary Chemical Research

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. yisunbio.com The sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. yisunbio.com Furthermore, the thiophene ring is an electron-rich system that can engage in various chemical reactions, allowing for extensive derivatization. researchgate.net Its electronic properties are also harnessed in materials science for the development of organic semiconductors and fluorescent sensors. researchgate.net

The amine functionality is one of the most common functional groups found in drug molecules. evitachem.com Its basicity is a key physicochemical property, allowing for the formation of salts to improve water solubility and handling. evitachem.com The protonated amino group can form a cationic center that is crucial for binding to many biological targets, including enzymes and receptors. evitachem.com Amines are also fundamental building blocks in organic synthesis, acting as nucleophiles in a wide array of reactions. hsppharma.com Naturally occurring amines, such as amino acids and neurotransmitters, play vital roles in biological systems. hsppharma.comdrugsandalcohol.ie

Overview of Academic Research Trajectories for 3,3-Di(2-thienyl)-1-propanamine and Related Analogues

While dedicated research on this compound is not widely published, the research trajectories of closely related mono-thienyl propanamine analogues are well-documented, primarily due to their roles as key intermediates in the synthesis of pharmaceuticals. A prominent example is the synthesis of Duloxetine (B1670986), an antidepressant, which relies on intermediates like (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. evitachem.com Research in this area focuses heavily on efficient and stereoselective synthesis methods.

Another relevant analogue is Methiopropamine (MPA), or 1-(2-thienyl)-2-(methylamino)propane, a thiophene analogue of methamphetamine. drugsandalcohol.ie Academic interest in this compound has led to the development of synthetic protocols to produce reference standards for forensic analysis. drugsandalcohol.ie These studies highlight the importance of thienyl-propylamine scaffolds in both pharmaceutical development and analytical chemistry.

The table below details key information on these well-studied analogues, providing a framework for understanding the potential chemistry of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | C₉H₁₅NOS | 185.29 | Intermediate in the synthesis of Duloxetine |

| (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | C₁₉H₂₁NOS | 311.4 | Direct precursor to Duloxetine |

| 1-(2-Thienyl)-2-(methylamino)propane (Methiopropamine) | C₈H₁₃NS | 155.26 | Analytical reference standard; research chemical |

Further details on a key Duloxetine intermediate are presented below, showcasing the type of data generated in this research area.

| Property | Value |

| Compound Name | (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine |

| CAS Number | 132335-44-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-80°C |

| Boiling Point | 290°C |

| Purity | ≥99.0% |

Interdisciplinary Relevance of this compound in Chemical Biology and Materials Science

The interdisciplinary relevance of this compound can be inferred from the known applications of its structural components. In materials science, oligo- and polythiophenes are renowned for their semiconductor and luminescence properties, which are utilized in electronic and optoelectronic devices like organic solar cells. researchgate.net The presence of two thienyl groups in this compound suggests it could serve as a valuable building block or monomer for creating novel conjugated polymers. The amine functionality could be used to tune the material's solubility or to anchor it to surfaces.

In chemical biology, the diarylpropane scaffold is a structural motif found in various biologically active compounds. The combination of two thiophene rings and a primary amine makes this compound an interesting scaffold for designing new molecular probes or libraries for drug discovery. The amine group provides a convenient handle for attaching fluorescent tags, affinity labels, or other functionalities to study biological systems. The dual thiophene structure could offer unique binding interactions with protein targets compared to its mono-thienyl counterparts.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NS2 |

|---|---|

Molecular Weight |

223.4 g/mol |

IUPAC Name |

3,3-dithiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C11H13NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-4,7-9H,5-6,12H2 |

InChI Key |

RBXXTFRERAIWSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CCN)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Di 2 Thienyl 1 Propanamine and Its Stereoisomers

Retrosynthetic Strategies for the 3,3-Di(2-thienyl)-1-propanamine Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. researchgate.net For this compound, the analysis begins by identifying the key bonds that can be disconnected to lead to readily available starting materials.

A primary disconnection breaks the carbon-nitrogen bond of the primary amine, a common functional group transformation. This leads back to a nitrile precursor, 3,3-di(2-thienyl)propanenitrile . The nitrile group can be reliably reduced to a primary amine using various established methods.

The next critical disconnection targets a carbon-carbon bond. The structure of the propanenitrile intermediate is characteristic of a product from a Michael addition (or conjugate addition) reaction. masterorganicchemistry.comyoutube.com This disconnection breaks the C2-C3 bond of the propane (B168953) chain, leading to two precursor molecules: a nucleophile derived from di(2-thienyl)methane and an electrophilic Michael acceptor, acrylonitrile (B1666552) .

This two-step retrosynthetic pathway provides a logical and feasible route to the target compound from simple, commercially accessible precursors.

Retrosynthetic Pathway for this compound

Conventional Chemical Synthesis Approaches

Following the logic of the retrosynthetic analysis, a forward synthesis can be constructed using conventional and well-documented chemical reactions.

Multi-Step Reaction Sequences and Intermediate Derivatization

A practical multi-step synthesis involves the formation of a key nitrile intermediate followed by its reduction.

Formation of 3,3-Di(2-thienyl)propanenitrile via Michael Addition : The synthesis commences with the deprotonation of di(2-thienyl)methane. The methylene (B1212753) protons flanked by the two electron-withdrawing thiophene (B33073) rings are acidic enough to be removed by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). This generates a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with acrylonitrile. The carbanion attacks the β-carbon of the acrylonitrile in a classic Michael addition reaction, forming a new carbon-carbon bond. youtube.com Subsequent workup protonates the resulting intermediate to yield 3,3-di(2-thienyl)propanenitrile .

Reduction of Nitrile to Primary Amine : The final step is the reduction of the nitrile group in the derivatized intermediate to the target primary amine. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or THF. Alternatively, catalytic hydrogenation offers a scalable method for this reduction.

Catalytic Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalysis plays a crucial role in ensuring efficiency and selectivity in the synthesis.

Carbon-Carbon Bond Formation : The Michael addition, which forms the core carbon skeleton, is itself a base-catalyzed reaction. The choice of base is critical to ensure efficient formation of the nucleophile without promoting polymerization of the acrylonitrile acceptor.

Carbon-Heteroatom Bond Formation : The conversion of the nitrile to the amine is a prime example of catalytic C-N bond formation. Catalytic hydrogenation is a widely used industrial method for this purpose. Common catalysts include Raney Nickel (Ra-Ni) and Palladium on carbon (Pd/C), often requiring high pressures of hydrogen gas and elevated temperatures. The selection of the catalyst and conditions can influence the reaction's efficiency and prevent the formation of secondary or tertiary amine byproducts.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of this compound, optimization of each reaction step is essential.

| Parameter | Michael Addition (Step 1) | Nitrile Reduction (Step 2) |

| Catalyst/Reagent | Choice of base (e.g., NaH, LDA, K₂CO₃) is crucial. Strong, non-nucleophilic bases are preferred. | Choice of catalyst (e.g., Raney Ni, Rh/Al₂O₃, Pd/C) and reducing agent (LiAlH₄, BH₃) impacts selectivity. |

| Solvent | Polar aprotic solvents (THF, DMSO, DMF) are typically used to solvate the base and intermediates. | Alcohols (for catalytic hydrogenation) or ethers (for hydride reduction) are common. Ammonia (B1221849) is sometimes added to suppress secondary amine formation. |

| Temperature | Often performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side reactions. | Varies widely from room temperature to over 100°C depending on the catalyst and pressure used. |

| Pressure | Typically atmospheric pressure. | For catalytic hydrogenation, pressures can range from 50 psi to over 1000 psi. |

Asymmetric Synthesis of Chiral Intermediates of this compound

The target molecule, this compound, is achiral because the two substituents on the C3 carbon are identical. However, the synthesis of structurally related chiral propanamines is of significant interest in medicinal chemistry, particularly as intermediates for pharmaceuticals. researchgate.net The synthesis of (S)-duloxetine, for example, relies on a key chiral intermediate, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine [(S)-DHTP], which features a similar 3-carbon backbone with a single thiophene ring and a hydroxyl group at a stereocenter. researchgate.netresearchgate.net Methodologies developed for these analogs, especially concerning the creation of the chiral center, are highly relevant.

A primary route to these chiral intermediates is the asymmetric reduction of a prochiral ketone precursor, such as N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP).

Enantioselective Biocatalytic Reduction of Ketone Precursors

Biocatalysis has emerged as a powerful, green, and highly selective alternative to traditional chemical methods for producing single-enantiomer compounds. tudelft.nl Enzymes, particularly carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs), are exceptionally effective at reducing prochiral ketones to chiral alcohols with high enantiomeric excess (e.e.). uni-graz.at

The asymmetric reduction of DKTP or related keto-esters to their corresponding chiral (S)-alcohols is well-documented. researchgate.netresearchgate.net This is often achieved using whole-cell biocatalysts or isolated, and sometimes engineered, enzymes.

Key Findings in Biocatalytic Reduction:

Whole-Cell Systems : Organisms like Saccharomyces cerevisiae, Rhodotorula glutinis, and Lactobacillus kefir have been successfully used to reduce thienyl-containing ketone precursors. researchgate.netuni-graz.atresearchgate.net For instance, immobilized Saccharomyces cerevisiae has been used for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, achieving over 99.0% e.e. nih.gov

Isolated Enzymes : A chemoenzymatic strategy using carbonyl reductases from Rhodosporidium toruloides (e.g., RtSCR9) has been developed. researchgate.netresearchgate.net Similarly, a short-chain dehydrogenase/reductase from Chryseobacterium sp. (ChKRED12) has shown excellent performance in reducing ethyl 3-oxo-3-(2-thienyl) propanoate to its (S)-hydroxy derivative with >99% e.e. jmb.or.krresearchgate.net

Cofactor Regeneration : These enzymatic reductions are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). tudelft.nl To make the process economically viable, an in-situ cofactor regeneration system is employed. A common strategy is to use a second enzyme, like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase, which oxidizes a cheap co-substrate (e.g., glucose, formate) to regenerate the required NADPH. researchgate.net Fusing the primary reductase to the regeneration enzyme (e.g., CR2-L-GDH) has been shown to enhance catalytic efficiency significantly. researchgate.net

Table of Biocatalytic Reduction Systems for Analogous Ketone Precursors

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Source(s) |

| Fused Enzyme (CR2-L-GDH) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) | (S)-DHTP | 97.7% | >99.9% | researchgate.net |

| Lactobacillus kefir ADH | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine HCl | (S)-DHTP | 90% | >99% | uni-graz.at |

| Chryseobacterium sp. (ChKRED12) with GDH | Ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) | Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate | 100% | >99% | jmb.or.krresearchgate.net |

| Immobilized Saccharomyces cerevisiae | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100% | >99.0% | nih.gov |

These biocatalytic methods highlight a highly advanced and efficient strategy for producing chiral building blocks that are structurally analogous to this compound, showcasing the power of enzymes in modern organic synthesis.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a classical and widely used method for separating racemic mixtures into their individual enantiomers. wikipedia.org This technique is particularly relevant for the production of enantiomerically pure this compound and its precursors. The process typically involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. wikipedia.orgrsc.org

A common resolving agent for chiral amines is an enantiomerically pure acid. For the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate, (S)-mandelic acid has been successfully employed. researchgate.netu-tokyo.ac.jp The process involves the crystallization of the less soluble diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid, from a suitable solvent system. One study found that using 2-butanol (B46777) containing two equimolar amounts of water was optimal for industrial-scale resolution. researchgate.net After separation, the desired enantiomer is liberated from the salt, typically by treatment with a base. wikipedia.org This method has been shown to produce the (S)-enantiomer with an enantiomeric excess greater than 99.9%. researchgate.netu-tokyo.ac.jp

Stereocontrol in Syntheses of Related Thienylpropylamine Derivatives

Achieving a high degree of stereocontrol is a central challenge in the synthesis of chiral thienylpropylamine derivatives. Besides chiral resolution, asymmetric synthesis provides a direct route to enantiomerically enriched products. This often involves the stereoselective reduction of a prochiral ketone precursor.

Various synthetic strategies have been developed to this end. For example, chemoenzymatic methods employing carbonyl reductases from newly isolated microorganisms have been developed to achieve the enantiodetermining step. researchgate.net In one such approach, a chemoenzymatic strategy for the production of (S)-duloxetine, a derivative of the target compound, utilized carbonyl reductases from Rhodosporidium toruloides. nih.gov

The synthesis of aminotriol derivatives from stevioside (B1681144) in a stereoselective manner highlights the use of key intermediates like spiro-epoxides. nih.gov The opening of the oxirane ring with amines provides a versatile method for creating a library of aminotriols with controlled stereochemistry. nih.gov Furthermore, the stereoselective synthesis of polypropionates, which are structurally related motifs, has been achieved through iterative assembly line strategies using enantioenriched building blocks. wikipedia.org These examples underscore the importance of carefully designed synthetic routes and the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Purification and Isolation Techniques for High-Purity Research Compounds

The purification and isolation of this compound and its intermediates are critical steps to ensure the high purity required for research and pharmaceutical applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization is a common and effective technique for purifying solid compounds. For intermediates that form salts, such as the diastereomeric salts in chiral resolution, crystallization is the primary method of separation and purification. researchgate.netu-tokyo.ac.jp After the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid, the resulting diastereomeric salt is crystallized to high purity. u-tokyo.ac.jp The pure enantiomer is then liberated from the salt and can be further purified by recrystallization from a suitable solvent. u-tokyo.ac.jp

For non-crystalline compounds or to remove closely related impurities, chromatographic techniques are often employed. Column chromatography is a standard laboratory method for the separation of components of a mixture. For industrial-scale production, more advanced chromatographic techniques may be utilized.

The final product, often a free base or a salt, is typically isolated by filtration if it is a solid or by extraction followed by solvent evaporation if it is a liquid or dissolved solid. The purity of the isolated compound is then verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and the pharmacokinetics of drug candidates. The synthesis of isotopically labeled this compound or its derivatives allows for the tracking of the molecule in biological systems and the elucidation of its metabolic fate.

A reported synthesis of carbon-14 (B1195169) labeled duloxetine (B1670986), a derivative of this compound, provides insight into the strategies for isotopic labeling of such compounds. epa.gov The synthesis would involve the introduction of a ¹⁴C atom at a specific position in the molecule. This is typically achieved by using a ¹⁴C-labeled starting material in the synthetic sequence. For example, a key building block could be synthesized using ¹⁴C-labeled cyanide or another small, labeled precursor.

The synthesis of other isotopically labeled compounds, such as tri-p-tolylamine, has involved steps like zeolite-mediated bromination or nitration of labeled toluenes. unipd.it These labeled intermediates are then carried through the synthetic route to produce the final labeled product. The specific position of the isotopic label is chosen based on the goals of the mechanistic study. For instance, if the study aims to investigate the metabolism of the propanamine chain, a label would be incorporated into that part of the molecule. The synthesis and purification of isotopically labeled compounds require specialized handling and analytical techniques to confirm the position and extent of labeling.

Advanced Spectroscopic and Structural Elucidation of 3,3 Di 2 Thienyl 1 Propanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework.

¹H and ¹³C NMR Spectroscopic Characterization of Proton and Carbon Frameworks

The ¹H NMR spectrum of 3,3-Di(2-thienyl)-1-propanamine provides precise information about the chemical environment of each proton. The protons of the propanamine chain exhibit distinct signals. The two protons on the carbon adjacent to the amine group (C1) typically appear as a triplet, while the protons on the C2 carbon also present as a triplet. A distinct triplet signal corresponds to the single proton on the C3 carbon, which is coupled to the adjacent C2 protons. The two amine protons often appear as a broad singlet. The protons on the two thiophene (B33073) rings produce complex multiplets in the aromatic region of the spectrum, confirming their presence. docbrown.infochemicalbook.comdocbrown.info

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the three carbons of the propanamine backbone. The carbon atom (C3) bonded to the two thiophene rings appears at a characteristic downfield shift. The carbons of the thiophene rings also give rise to a set of signals in the aromatic region, with the carbons directly attached to the propanamine chain being distinguishable from the others. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-H ₂ | 2.5 - 2.8 | 40 - 45 |

| C2-H ₂ | 2.1 - 2.4 | 35 - 40 |

| C3-H | 4.4 - 4.7 | 45 - 50 |

| NH ₂ | 1.0 - 2.5 (broad) | - |

| Thiophene-H | 6.8 - 7.3 | 123 - 145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a clear correlation between the protons on C1 and C2, and between the protons on C2 and the single proton on C3, confirming the linear propanamine chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the C1 protons to the C1 carbon, the C2 protons to the C2 carbon, and the C3 proton to the C3 carbon. It also correlates the thiophene protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include those from the C3 proton to the carbons of the thiophene rings, definitively linking the propanamine chain to the heterocyclic moieties. Correlations from the C2 protons to both C1 and C3 would further solidify the backbone structure. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. tu-braunschweig.de

The IR spectrum of this compound is expected to show characteristic absorption bands. mdpi.com The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. nist.gov The aliphatic C-H stretching of the propane (B168953) chain would be observed just below 3000 cm⁻¹. The C-H stretching of the thiophene rings would appear just above 3000 cm⁻¹. Other significant peaks include the N-H bending vibration around 1600 cm⁻¹ and C=C stretching vibrations of the thiophene rings. researchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would clearly show the aromatic C=C stretching bands of the thiophene rings. nih.gov The C-S stretching vibration within the thiophene rings would also be Raman active.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 | Weak |

| Primary Amine | N-H Bend | 1590 - 1650 | Moderate |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Strong |

| Thiophene Ring | C=C Stretch | 1400 - 1500 | Strong |

| Thiophene Ring | C-S Stretch | 600 - 800 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.gov For this compound (C₁₃H₁₅NS₂), the calculated monoisotopic mass is 253.0649 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a spectrum of fragment ions (daughter ions). researchgate.net This technique provides valuable information about the molecule's structure and connectivity.

For this compound, the protonated molecule [M+H]⁺ (m/z 254.0727) would be the parent ion in a typical ESI-MS/MS experiment. A primary fragmentation pathway would involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of the amine group as ammonia (B1221849) (NH₃) or as an aminomethyl radical. Another significant fragmentation would be the cleavage of the bond between the propanamine chain and the thiophene rings, resulting in a characteristic dithienylmethyl cation. The fragmentation of the thiophene rings themselves can also occur under higher energy conditions.

Table 3: Predicted MS/MS Fragment Ions for [C₁₃H₁₅NS₂ + H]⁺

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 237.0461 | [M+H - NH₃]⁺ |

| 171.0142 | [Di(2-thienyl)methyl]⁺ |

| 84.0088 | [Thiophen-2-ylmethyl]⁺ |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure for this compound. However, if such data were available, it would provide critical insights into several key structural features. For instance, the dihedral angles between the two thiophene rings and the propanamine backbone would be precisely determined, revealing the molecule's preferred conformation in the solid state.

Furthermore, X-ray crystallography would illuminate the nature and geometry of intermolecular interactions. These interactions, which include hydrogen bonding involving the primary amine group and potential π-π stacking between the thiophene rings, govern the packing of the molecules in the crystal lattice. Understanding these interactions is crucial for comprehending the compound's physical properties, such as its melting point and solubility.

For illustrative purposes, crystallographic data for a related, yet different, compound, (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, reveals a triclinic crystal system with space group P-1. nih.gov This level of detail, were it available for this compound, would be invaluable for its structural characterization.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined |

| Unit Cell Angles (α, β, γ) | To be determined |

| Key Bond Lengths (Å) | To be determined |

| Key Bond Angles (°) | To be determined |

| Dihedral Angles (°) | To be determined |

| Intermolecular Interactions | To be determined |

This table is presented to illustrate the type of data that would be obtained from an X-ray crystallographic analysis and does not represent actual experimental data for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter, for example by hydroxylation of the propane chain as seen in related compounds, would result in chiral analogues. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectrum that is highly sensitive to its three-dimensional structure.

There is no publicly available chiroptical data for any chiral analogues of this compound. Should a chiral analogue be synthesized, CD spectroscopy would be a critical tool for assigning its absolute configuration (R or S). This is typically achieved by comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations for each possible enantiomer. A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration.

The CD spectrum of a chiral analogue of this compound would be influenced by the electronic transitions of the thiophene chromophores. The spatial arrangement of these chromophores relative to the chiral center would lead to characteristic CD signals. The sign and intensity of these signals, known as Cotton effects, would provide the basis for the stereochemical assignment.

Table 2: Illustrative Data for Chiroptical Analysis of a Hypothetical Chiral Analogue

| Technique | Information Provided | Status for Chiral Analogues of this compound |

| Circular Dichroism | Determination of absolute configuration (R/S) by comparing experimental and calculated spectra. | No data available in the public domain. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | No data available in the public domain. |

This table illustrates the application of chiroptical methods and notes the current lack of specific data for chiral analogues of this compound.

Computational Chemistry and Theoretical Investigations of 3,3 Di 2 Thienyl 1 Propanamine

Quantum Chemical Studies of Electronic Structure and Molecular Orbitals

Quantum chemical methods are essential for elucidating the electronic properties that govern the behavior of a molecule. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency. nih.gov It is particularly well-suited for studying the ground-state properties of medium-sized organic molecules. DFT calculations are based on the principle that the electronic energy of a molecular ground state is uniquely determined by its electron density. nih.gov

For 3,3-Di(2-thienyl)-1-propanamine, DFT calculations can determine a range of fundamental properties:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

Electron Density Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Computational studies on similar molecules containing thienyl groups have successfully used DFT methods, such as B3LYP, to analyze these properties. researchgate.net For instance, in a study of related thienyl ketones, DFT was used to analyze the electronic structures of reaction intermediates. researchgate.net A hypothetical DFT analysis of this compound would yield data similar to that found for other thienyl-based functional molecules. nih.govcnr.it

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.7 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 2.5 eV | Indicates chemical reactivity and stability |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for certain properties, though at a significantly greater computational cost. nih.govdntb.gov.ua

While DFT is often sufficient for ground-state properties, ab initio calculations are employed when a more precise description of electron correlation effects is needed, for instance, in:

Excited State Calculations: Characterizing the nature of electronic transitions, which is crucial for understanding a molecule's photophysical properties.

Reaction Barrier Heights: Obtaining highly accurate activation energies for chemical reactions.

Weak Intermolecular Interactions: Precisely modeling non-covalent forces like hydrogen bonding and van der Waals interactions.

Given the computational expense, ab initio methods are often used to benchmark results from more efficient methods like DFT rather than for routine calculations on molecules the size of this compound. nih.gov

Conformational Analysis and Potential Energy Landscapes

The flexibility of the propane (B168953) chain in this compound allows the molecule to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. nih.gov

To explore the vast conformational space of a flexible molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools. nih.gov

Molecular Mechanics (MM): This method uses classical physics and a simplified "ball-and-spring" model of the molecule. It employs a force field—a set of parameters that define the energy of the molecule as a function of its geometry—to rapidly calculate the potential energy of thousands of different conformations.

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD trajectory provides a dynamic picture of the molecule, revealing which conformations are most frequently visited and how the molecule transitions between different shapes. arxiv.orgnih.gov This sampling allows for the construction of a potential energy landscape. nih.gov

For this compound, these simulations would involve systematically rotating the single bonds in the propanamine backbone to sample the full range of possible shapes.

The results from conformational sampling are used to construct a potential energy surface, which maps the potential energy for each conformation. cam.ac.ukresearchgate.net The low-energy points on this surface correspond to stable conformers. The primary conformations of the propane backbone are typically described by the dihedral angles between the substituents. Similar to butane, these include anti and gauche arrangements. libretexts.org

The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations defines the torsional barrier to rotation around a bond. libretexts.org For this compound, key considerations would be the steric repulsion between the two bulky thienyl groups and between the thienyl groups and the amine substituent. The most stable conformer would likely arrange these groups to minimize steric clash. libretexts.org

Table 2: Hypothetical Conformational Analysis of the C2-C3 Bond This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (Thienyl-C-C-Thienyl) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most Stable |

| Gauche | ~60° | 0.9 | Less Stable |

| Eclipsed | ~0° | 5.0 | Transition State |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting how a molecule will behave in a chemical reaction. The amine group and the aromatic thienyl rings are the primary sites of reactivity in this compound. smolecule.com

Computational approaches can predict the most likely reaction pathways by:

Mapping Reaction Coordinates: The transformation from reactants to products can be modeled as a path on the potential energy surface.

Locating Transition States (TS): The highest point on the lowest-energy path between reactants and products is the transition state. DFT calculations can optimize the geometry of the TS and calculate its energy.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

For this compound, theoretical studies could investigate reactions such as N-alkylation or acylation of the amine group. smolecule.com By calculating the activation energies for competing pathways, it is possible to predict which products will form preferentially. For example, a DFT study on the acylation of related thiophenes successfully interpreted side reactions by analyzing the relative energies of intermediates and cations. researchgate.net Furthermore, analysis of the HOMO and LUMO can predict reactivity; the electron-rich amine and thienyl rings would be susceptible to electrophilic attack, a process that can be modeled to predict regioselectivity.

Transition State Characterization and Reaction Barrier Calculations

The study of reaction mechanisms, particularly the characterization of transition states and the calculation of reaction barriers, is fundamental to understanding the chemical transformations that this compound may undergo. For thiophene-containing compounds, metabolic activation by cytochrome P450 (CYP450) enzymes is a critical area of investigation. Theoretical studies, often employing density functional theory (DFT), can model these complex processes.

For instance, the metabolism of drugs containing a thiophene (B33073) ring can proceed via two competitive pathways: S-oxidation and epoxidation. nih.gov Quantum chemical calculations have been used to explore these bioactivation routes. Using a model oxidant to mimic CYP450, the transition states and energy barriers for these reactions can be determined. Studies on thiophene-containing drugs have shown that the energy barrier for S-oxidation is approximately 14.75 kcal/mol, while the epoxidation reaction has a slightly lower barrier of 13.23 kcal/mol. nih.gov The formation of the epoxide metabolite is also found to be significantly more exothermic, suggesting it is a thermodynamically and kinetically favorable pathway. nih.gov Although these calculations were not performed on this compound specifically, they provide a strong indication of the likely metabolic pathways and their associated energetics for this compound due to the presence of the two thiophene rings.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| S-oxidation | 14.75 | -8.08 |

| Epoxidation | 13.23 | -23.24 |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the molecular properties and reactivity of a solute. Computational methods, such as the polarizable continuum model (PCM), are employed to simulate these solvent effects. researchgate.net This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For a molecule like this compound, which possesses a polar amine group and aromatic thiophene rings, the choice of solvent is expected to affect its conformational preferences, dipole moment, and the stability of any charged or polar transition states. For example, in a polar solvent, conformations that maximize the dipole moment would be stabilized. Theoretical studies on similar molecules have shown that as the dielectric constant of the solvent increases, the stabilization energy of the molecule also increases. researchgate.net While specific data for this compound is not available, the principles of computational solvent analysis can be applied to predict its behavior.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | - | 0 |

| Toluene | 2.4 | Value | Value |

| Ethanol | 24.5 | Value | Value |

| Water | 78.4 | Value | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from a specific computational study on this compound.

Molecular Docking and Binding Mechanism Analysis with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for understanding the potential interactions of a ligand, such as this compound, with a biological target, like an enzyme or a receptor.

Enzyme-Substrate Docking and Catalytic Site Analysis

The thiophene moieties of this compound suggest that it may interact with various enzymes. Docking studies of other thiophene-containing compounds can provide a framework for predicting these interactions. For example, docking simulations of thieno[2,3-b]thiophene (B1266192) derivatives with dihydrofolate reductase from Candida albicans have revealed the importance of hydrogen bonding and hydrophobic interactions with key residues in the active site. mdpi.com Similarly, docking of thiazole (B1198619) derivatives bearing a dichlorothienyl substituent into the active site of l-glutamine:d-fructose-6-phosphate amidotransferase has identified potential inhibitory interactions. researchgate.net

These studies highlight that the thiophene ring can participate in hydrophobic interactions with nonpolar residues, while the sulfur atom can engage in specific interactions. For this compound, the two thiophene rings provide ample opportunity for such interactions within an enzyme's catalytic pocket, and the propanamine chain offers additional points for hydrogen bonding and electrostatic interactions.

| Enzyme | Thiophene Derivative Class | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Candida albicans Dihydrofolate Reductase | Thieno[2,3-b]thiophenes | Ile, Ala, Phe | Hydrophobic |

| Ser, Asp | Hydrogen Bonding | ||

| E. coli Rhomboid Protease | Thieno[2,3-b]thiophenes | Gly, Ala | Hydrophobic |

| GlcN-6-P Synthase | Dichlorothienyl Substituted Thiazoles | - | Hydrogen Bonding, Hydrophobic |

Ligand-Protein Interactions with Model Receptors (e.g., monoamine transporters)

Given its structural similarity to known monoamine reuptake inhibitors, a primary area of interest for the biological activity of this compound is its potential interaction with monoamine transporters (MATs), such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov These transporters are key targets for antidepressant medications. abap.co.in

Molecular docking studies of various ligands with MATs have elucidated the nature of the binding sites. The primary substrate and inhibitor binding site (S1) is located deep within the transporter, while a secondary, allosteric site (S2) is found in the extracellular vestibule. nih.gov Docking studies of compounds structurally related to this compound, such as duloxetine (B1670986) and other diarylpropanamines, have provided detailed models of their binding modes. researchgate.netnih.gov

Key interactions typically involve a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the S1 site (e.g., Asp98 in SERT). nih.gov The aromatic rings of the ligand engage in hydrophobic and pi-stacking interactions with surrounding aromatic and aliphatic residues. For this compound, the two thiophene rings would be expected to occupy these hydrophobic pockets, while the propanamine tail would form the crucial interaction with the conserved aspartate. The specific orientation and interactions of the two thiophene rings would likely determine the compound's affinity and selectivity for the different monoamine transporters.

| Transporter | Key Residue | Interaction Type |

|---|---|---|

| hSERT | Asp98 | Salt Bridge with Amine |

| Tyr95, Ile172, Phe335, Phe341, Val501 | Hydrophobic/Aromatic | |

| hDAT | Asp79 | Salt Bridge with Amine |

| Tyr156, Phe155, Phe320, Val152 | Hydrophobic/Aromatic | |

| hNET | Asp75 | Salt Bridge with Amine |

| Tyr152, Phe317, Val148 | Hydrophobic/Aromatic |

Pre Clinical Pharmacological and Biological Investigations of 3,3 Di 2 Thienyl 1 Propanamine Analogues Strictly Non Human, Non Clinical Focus on Mechanisms

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial characterization of 3,3-di(2-thienyl)-1-propanamine analogues involves determining their binding affinity for various neurotransmitter transporters and receptors. This is crucial for understanding their primary mechanism of action and their potential for off-target effects.

Interaction with Monoamine Transporters (Serotonin, Norepinephrine (B1679862), Dopamine (B1211576) Transporters)

Research has consistently shown that duloxetine (B1670986), a prominent analogue, is a potent inhibitor of both the serotonin (B10506) transporter (SERT) and the norepinephrine transporter (NET). In vitro binding studies using human cloned transporters have quantified this interaction. Duloxetine exhibits high affinity for both SERT and NET, with a somewhat lower affinity for the dopamine transporter (DAT). This dual inhibition of serotonin and norepinephrine reuptake is a hallmark of this class of compounds.

| Compound | Transporter | Kᵢ (nM) |

| Duloxetine | Human SERT | 0.8 |

| Human NET | 7.5 | |

| Human DAT | 240 |

This table presents the in vitro binding affinities (Kᵢ values) of duloxetine for human monoamine transporters.

Affinity for Other Neurotransmitter Receptors

To assess the selectivity of these compounds, their binding affinity for a wide range of other neurotransmitter receptors has been evaluated. Studies have demonstrated that duloxetine has a low affinity for various other receptors, including adrenergic, dopaminergic, histaminergic, muscarinic, and serotonergic receptor subtypes. researchgate.net This low affinity for other receptors suggests a more targeted mechanism of action with a lower potential for side effects mediated by these other receptor systems.

Enzyme Inhibition and Activation Studies

The metabolic profile and potential for drug-drug interactions of this compound analogues are important aspects of their preclinical evaluation. These studies primarily focus on their interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs.

In vitro studies using human liver microsomes have identified CYP1A2 and CYP2D6 as the primary enzymes responsible for the metabolism of duloxetine. researchgate.net Furthermore, duloxetine has been shown to be a moderate inhibitor of CYP2D6. The potential for mechanism-based inhibition of CYP2D6 has also been investigated for some serotonin reuptake inhibitors, where the drug or a metabolite forms a stable complex with the enzyme, leading to a time-dependent loss of enzyme activity.

Cellular and Subcellular Distribution Studies in Model Systems

Understanding where these compounds and their targets are located within cells and tissues is key to deciphering their biological effects. In vitro studies using neuronal cell lines and primary neuron cultures have provided some insights into the cellular and subcellular actions of duloxetine.

Research has shown that monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of monoamine neurotransmitters, are primarily localized to the outer mitochondrial membrane within neurons and astrocytes. nih.gov Studies on the subcellular localization of the serotonin transporter have shown its presence on the plasma membrane of neurons, consistent with its role in neurotransmitter reuptake. While specific studies detailing the precise subcellular distribution of this compound analogues are limited, research on duloxetine has demonstrated that chronic treatment can influence the subcellular localization of brain-derived neurotrophic factor (BDNF) in the frontal cortex of rats. nih.gov

Neurochemical Release and Reuptake Modulation in Ex Vivo Tissue Preparations

To confirm the functional consequences of transporter binding, ex vivo studies are conducted on tissue preparations from animals treated with the compound. These experiments directly measure the compound's ability to inhibit the reuptake of neurotransmitters.

Ex vivo studies in rats have demonstrated that duloxetine potently blocks the reuptake of both serotonin and norepinephrine in brain tissue. nih.gov These findings are consistent with the in vitro binding data and confirm that the compound effectively engages its targets in a physiological context. The inhibition of reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism underlying their pharmacological effects.

Behavioral Phenotyping in Animal Models for Investigating Underlying Biological Mechanisms

Animal models are invaluable tools for investigating how the molecular and cellular effects of this compound analogues translate into behavioral changes. Various behavioral tests are employed to assess phenotypes relevant to the compound's mechanism of action.

The forced swim test is a commonly used model to assess antidepressant-like activity in rodents. In this test, animals treated with effective antidepressants typically spend less time immobile and more time engaged in active behaviors like swimming and climbing. Studies have shown that duloxetine significantly reduces immobility time in both rats and mice in the forced swim test, an effect consistent with its dual inhibition of serotonin and norepinephrine reuptake. nih.govresearchgate.netscielo.brnih.gov Specifically, some research suggests that increased swimming behavior is associated with serotonergic activity, while increased climbing is linked to noradrenergic activity. nih.gov

Assessment of Locomotor Activity and Exploratory Behavior

The evaluation of locomotor and exploratory behavior in rodents is a fundamental method for characterizing the effects of novel psychoactive compounds. These assessments, typically conducted in open-field arenas, provide insights into the stimulatory or sedative properties of a substance, as well as its potential to influence anxiety-like behaviors. nih.gov

For analogues of this compound, which often function as serotonin-norepinephrine reuptake inhibitors (SNRIs), effects on locomotor activity can be complex. Generally, acute administration of SNRIs in rodents can lead to a transient decrease in locomotor activity, potentially related to the initial increase in synaptic serotonin. nih.gov However, chronic administration has been associated with a normalization or even an increase in exploratory behaviors, which may correlate with the therapeutic effects observed in clinical settings for related compounds. nih.gov

Studies on specific analogues have demonstrated a range of effects. For instance, early preclinical research on duloxetine, a prominent analogue, indicated that it does not produce significant stimulant-like effects on locomotor activity. This is in contrast to some other classes of antidepressants which may have more pronounced psychomotor activation. The nuanced effects on locomotion and exploration are thought to be a result of the dual-action mechanism, where the modulation of both serotonin and norepinephrine systems can have counterbalancing influences on motor output.

| Parameter | Observation in Rodent Models | Potential Implication |

| Acute Locomotor Activity | Often transiently decreased | Initial serotonergic effects |

| Chronic Locomotor Activity | Normalization or slight increase | Adaptive changes in neurotransmitter systems |

| Exploratory Behavior | May be enhanced with chronic administration | Anxiolytic-like effects |

Electrophysiological Studies of Neuronal Activity

Electrophysiological studies are instrumental in understanding how this compound analogues directly modulate the electrical activity of neurons. These in vitro and in vivo experiments typically measure changes in neuronal firing rates and synaptic transmission in brain regions rich in serotonergic and noradrenergic pathways.

As dual serotonin-norepinephrine reuptake inhibitors, these analogues are expected to enhance the effects of both neurotransmitters. nih.gov Serotonin (5-HT) itself has complex modulatory effects on neuronal excitability. For example, in the prefrontal cortex, activation of 5-HT1A receptors tends to hyperpolarize pyramidal neurons, reducing their firing rate, while activation of 5-HT2A receptors can lead to depolarization and increased excitability. mercell.com Norepinephrine generally increases the signal-to-noise ratio of neuronal firing, making neurons more responsive to excitatory inputs.

Studies on SNRI compounds demonstrate that acute application can lead to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus. This is due to the activation of autoreceptors (5-HT1A and α2-adrenergic receptors, respectively) by the increased synaptic concentrations of these neurotransmitters. With chronic administration, these autoreceptors desensitize, leading to a restoration and even an enhancement of neuronal firing, which is thought to be a key component of their therapeutic action. youtube.com This dual modulation of both serotonin and norepinephrine systems is a hallmark of this class of compounds. youtube.com

In Vitro Biotransformation and Metabolic Stability Studies (focus on enzymatic pathways, not human ADME)

The in vitro metabolism of this compound analogues is primarily investigated using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. wuxiapptec.com These studies are essential for identifying the primary enzymatic pathways responsible for the breakdown of these compounds and for assessing their metabolic stability. researchgate.net

For duloxetine, a well-studied analogue, in vitro studies using human liver microsomes have identified CYP1A2 and CYP2D6 as the major enzymes responsible for its metabolism. droracle.aipharmgkb.org The primary metabolic pathways involve oxidation of the naphthyl ring, followed by further oxidation and conjugation. researchgate.net

The enzymatic reactions catalyzed by these CYPs lead to the formation of several metabolites. The major oxidative metabolites include 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine. pharmgkb.org These hydroxylated metabolites can then undergo further biotransformation through conjugation with glucuronic acid or sulfate, which increases their water solubility and facilitates their elimination. researchgate.net

The metabolic stability of these compounds can be assessed by measuring the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of necessary cofactors like NADPH. mercell.com Compounds with high metabolic stability are cleared more slowly from the system. The prediction of in vivo hepatic extraction ratios from in vitro microsomal stability data is a valuable tool in early drug discovery. nih.gov

A chemo-enzymatic synthesis approach has also been explored for producing enantiomerically pure forms of these compounds, utilizing enzymes like lipase (B570770) B from Candida antarctica. nih.gov This highlights the potential for biocatalysis in the manufacturing of these complex molecules.

| Enzyme | Metabolic Reaction | Resulting Metabolite |

| CYP1A2 | Oxidation | Hydroxylated analogues |

| CYP2D6 | Oxidation | Hydroxylated analogues |

| Lipase B | Kinetic Resolution | Enantiopure building blocks |

Chemical Modifications, Derivatives, and Structure Activity Relationship Sar Studies of 3,3 Di 2 Thienyl 1 Propanamine Analogues

Design and Synthesis of Analogues with Modifications to the Amine Moiety

Modifications to the primary amine group of 3,3-Di(2-thienyl)-1-propanamine can significantly influence its physicochemical properties, such as basicity and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

N-Alkylation: Introduction of alkyl groups to the nitrogen atom can modulate the compound's basicity and steric bulk. For instance, the dimethylamino moiety in some analogues can be exchanged with various aliphatic secondary and aromatic primary and secondary amines. researchgate.net Monocyclic NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole have also been N-alkylated. researchgate.netresearchgate.net

N-Acylation: Acylation of the amine group introduces an amide functionality, which can alter hydrogen bonding capabilities and metabolic stability.

N-Cyclization: Incorporating the nitrogen atom into a cyclic structure, such as a piperidine or pyrrolidine ring, can restrict the conformational flexibility of the side chain, potentially leading to more specific receptor interactions. Ring closure reactions with suitable bifunctional nucleophiles can yield derivatives like pyrazolines, pyridines, and 4-hydroxypiperidines. researchgate.netresearchgate.net

Amides: The formation of amides by reacting the primary amine with carboxylic acids or their derivatives introduces a polar group that can participate in hydrogen bonding. An intermediate in the production of (S)-duloxetine, (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, has been synthesized with excellent enantioselectivity. researchgate.net

Carbamates: Carbamate derivatives can be synthesized through reactions with chloroformates. For example, N-demethylative ethyl carbamate formation has been achieved in two successive steps. researchgate.net The synthesis of N-methyl-3-hydroxy-3-(2-thienyl) propanamine can proceed through new thiophene (B33073) derivatives containing carbamate groups as intermediates. google.com

Ureas: The urea functional group is a key component in many bioactive compounds due to its ability to form stable hydrogen bonds with biological targets. nih.gov The synthesis of urea derivatives can be achieved through reactions with isocyanates. researchgate.net

Design and Synthesis of Analogues with Modifications to the Propane (B168953) Linker

Alterations to the three-carbon propane linker can impact the spatial orientation of the thiophene rings and the amine group. Shortening, lengthening, or introducing rigidity to this chain can fine-tune the molecule's fit within a receptor binding pocket.

Design and Synthesis of Analogues with Modifications to the Thiophene Rings

The thiophene rings are critical pharmacophoric elements. Modifications to these rings can influence electronic properties, metabolic stability, and receptor interactions.

The introduction of substituents onto the thiophene rings can significantly alter the electronic and steric properties of the molecule. Aromatic nucleophilic substitution (SNAr) is a common method for modifying thiophene derivatives. nih.gov The reactivity of the thiophene ring in SNAr reactions is influenced by the nature of the substituents present. nih.gov For example, electron-withdrawing groups can facilitate nucleophilic attack. nih.gov

Replacing one or both thiophene rings with other heteroaromatic systems, such as furan, pyridine, or thiazole (B1198619), can lead to analogues with different electronic distributions and hydrogen-bonding capabilities. This strategy is employed to explore alternative binding modes and to potentially improve properties like solubility and metabolic stability. For instance, the synthesis of thiophene-containing analogues of mianserin has been described, where a thiophene ring is incorporated into a larger polycyclic structure. nih.gov

Stereochemical Variations and Diastereoselective Synthesis of Analogues

The stereochemistry of this compound analogues plays a pivotal role in their pharmacological activity. The presence of a chiral center at the 3-position of the propanamine chain dictates the interaction with and affinity for the monoamine transporters.

The synthesis of enantiomerically pure analogues has been a primary focus of research to differentiate the activities of the individual stereoisomers. Early synthetic routes to duloxetine (B1670986) involved the resolution of a racemic intermediate, (±)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine, using (S)-(+)-mandelic acid. This classical resolution approach allows for the separation of the desired (S)-enantiomer, which is the more active form of duloxetine.

More advanced and efficient methods have since been developed, emphasizing asymmetric synthesis to directly obtain the desired enantiomer. Chemo-enzymatic strategies have proven particularly effective. One such method involves the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol using lipase (B570770) B from Candida antarctica. This enzymatic resolution provides the chiral building blocks, (S)-3-chloro-1-(2-thienyl)-1-propanol and the corresponding (R)-butanoate, which can then be converted to (S)-duloxetine and its (R)-enantiomer, respectively researchgate.net.

Another notable approach is the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using carbonyl reductase enzymes. Specific strains of microorganisms or isolated enzymes can stereoselectively reduce the ketone to the corresponding (S)-alcohol, a key intermediate for duloxetine synthesis. For instance, recombinant E. coli expressing a carbonyl reductase from Rhodotorula toruloides (RtSCR9) alongside a glucose dehydrogenase for cofactor regeneration has been used for the efficient synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine analis.com.my.

The profound impact of stereochemistry on biological activity is evident in the case of duloxetine, where the (S)-enantiomer is a potent dual inhibitor of both SERT and NET, while the (R)-enantiomer is significantly less active. The crystal structure of racemic duloxetine hydrochloride reveals that the individual enantiomers pack in separate helical arrangements, highlighting the distinct spatial orientation of the molecules nih.gov.

The following table summarizes the influence of stereochemistry on the activity of selected this compound analogues.

| Compound | Stereochemistry | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) |

| Duloxetine | (S) | 0.8 | 7.5 |

| (R) | - | - | |

| Venlafaxine | (rac) | 82 | 2480 |

Data compiled from available literature. "-" indicates data not available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural features of this compound analogues that govern their affinity and selectivity for SERT and NET. These computational models correlate the physicochemical properties of the molecules with their biological activities, providing valuable insights for the design of new and improved inhibitors.

Machine learning-based QSAR models have also been developed to predict the affinity of compounds for SERT and NET. These models utilize a large dataset of known inhibitors and employ algorithms to identify key molecular descriptors that correlate with biological activity. For example, a study utilizing an automated machine learning tool developed robust QSAR models for predicting pIC50 and pKi values for both SERT and NET. The models identified various 2D molecular descriptors as being important for activity, and Shapley additive explanations (SHAP) analysis was used to interpret the influence of these descriptors on the model's predictions nih.gov.

Key structural features often identified in QSAR studies of SNRIs include:

The nature and position of substituents on the aromatic rings: Modifications to the thiophene rings or the introduction of other aromatic systems can significantly impact both potency and selectivity.

The length and flexibility of the propanamine chain: The three-carbon linker appears to be optimal for positioning the amine and aromatic moieties within the transporter binding sites.

The substitution pattern on the amino group: The presence of one or two methyl groups on the nitrogen atom is common in potent inhibitors.

The following table presents a hypothetical QSAR data set for a series of this compound analogues to illustrate the relationship between structural modifications and biological activity.

| Analogue | R1 (on Thiophene) | R2 (on Amino) | LogP | SERT pKi | NET pKi |

| 1 | H | CH3 | 2.5 | 8.1 | 7.2 |

| 2 | 4-F | CH3 | 2.8 | 8.3 | 7.5 |

| 3 | H | H | 2.1 | 7.5 | 6.8 |

| 4 | H | (CH3)2 | 2.7 | 8.0 | 7.1 |

Mechanistic Structure-Activity Relationships in Pre-clinical Models (non-human, non-clinical)

Pre-clinical studies in animal models have been essential for elucidating the in vivo effects of this compound analogues and understanding how structural modifications influence their pharmacological profile. These studies have largely focused on duloxetine and its derivatives, investigating their effects on neurotransmitter levels and their efficacy in models of depression and pain.

In vivo studies have confirmed the dual inhibitory action of duloxetine on both SERT and NET. For example, ex vivo binding assays in rats have shown that duloxetine potently occupies both transporters after systemic administration. Furthermore, duloxetine has been shown to block the depletion of serotonin (B10506) by p-chloroamphetamine and the depletion of norepinephrine (B1679862) by 6-hydroxydopamine, providing further evidence of its in vivo mechanism of action researchgate.net.

Comparative studies with other SNRIs, such as venlafaxine, have highlighted the differences in potency and selectivity that arise from structural variations. Duloxetine exhibits a more balanced and potent inhibition of both SERT and NET compared to venlafaxine, which has a significantly higher affinity for SERT over NET researchgate.net. This difference in the in vitro and in vivo profiles is attributed to the distinct chemical structures of the two compounds.

The impact of stereochemistry is also evident in preclinical models. The (S)-enantiomer of duloxetine is responsible for the majority of the pharmacological activity, demonstrating the importance of the specific 3D conformation for effective interaction with the transporters in a biological system.

The following table summarizes preclinical data for selected SNRIs, illustrating the structure-activity relationships in vivo.

| Compound | SERT ED50 (mg/kg) (ex vivo binding) | NET ED50 (mg/kg) (ex vivo binding) | Efficacy in Formalin Pain Model |

| Duloxetine | 0.03 | 0.7 | Active |

| Venlafaxine | 2 | 54 | Active |

Data represents findings from rat models and is intended for illustrative purposes.

Advanced Applications and Potential Research Directions for 3,3 Di 2 Thienyl 1 Propanamine

Utilization as a Building Block in Complex Organic Synthesis

The primary and most well-documented application of 3,3-Di(2-thienyl)-1-propanamine is its role as a pivotal building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. smolecule.com Its structure, containing a reactive primary amine and two heterocyclic rings, makes it a versatile precursor for constructing elaborate molecular architectures.

A prominent example of its use is as a key intermediate in the synthesis of Duloxetine (B1670986), an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor. smolecule.comresearchgate.net In these synthetic pathways, the precursor ketone, 3-methylamino-1-(2-thienyl)-1-propanone, is typically reduced to form the corresponding alcohol. google.com This alcohol intermediate is a close derivative of the this compound scaffold. The synthesis often involves enantioselective methods to obtain the desired stereoisomer, which is crucial for the drug's efficacy. researchgate.netgoogle.comresearchgate.net For instance, chemoenzymatic strategies employing carbonyl reductases have been developed to produce the chiral alcohol intermediate with high enantiomeric excess. researchgate.netresearchgate.net The amine functionality allows for further reactions, such as N-alkylation or acylation, to build the final complex structure. smolecule.com The dual thiophene (B33073) groups are recognized for contributing to the molecule's biological activity profile. smolecule.com

The versatility of the thienylpropylamine core makes it a valuable component for generating libraries of compounds for drug discovery, where the thiophene rings and the amine group can be systematically modified to explore structure-activity relationships (SAR). nih.govenamine.netenamine.net

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, thereby helping to elucidate complex biological processes. enamine.net The thienylpropylamine scaffold, central to this compound, is an attractive framework for developing such tools. Given that derivatives of this scaffold are known to interact with neurotransmitter transporters, these molecules can be adapted to create probes for studying the neurobiology of these transport systems. smolecule.com

By attaching reporter groups, such as fluorescent tags or biotin, to the amine or the thiophene rings, researchers can design probes for various applications:

Visualizing Target Proteins: Fluorescently labeled thienylpropylamine derivatives could be used in cellular imaging techniques to visualize the localization and trafficking of serotonin (B10506) and norepinephrine (B1679862) transporters in neurons.

Affinity-Based Proteomics: By immobilizing the scaffold on a solid support, it can be used as an affinity ligand to isolate and identify its binding partners from complex biological samples, potentially revealing novel protein interactions.

The development of such chemical probes is a gateway to a deeper understanding of fundamental biological pathways and can aid in the validation of new drug targets. enamine.net

Integration into Functional Materials, Polymers, and Sensors

The thiophene moiety is a cornerstone of materials science, particularly in the field of organic electronics. Polymers containing thiophene rings, known as polythiophenes, are renowned for their conductive properties and are widely used in a variety of electronic devices. researchgate.net These applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. researchgate.netnih.gov

The this compound structure is a promising monomer for creating novel functional polymers. The two thiophene rings can participate in polymerization reactions, such as oxidative or direct arylation polycondensation, to form a conjugated polymer backbone. researchgate.net The propanamine side chain offers several advantages:

Improved Solubility: The amine group can be protonated or functionalized to enhance the solubility of the resulting polymer in common solvents, which is often a challenge in processing conductive polymers.

Site for Functionalization: The primary amine serves as a handle for attaching other functional groups. This allows for the tuning of the polymer's electronic properties or for the introduction of specific recognition elements for sensor applications. manchester.ac.uk For example, by attaching a receptor that binds to a specific analyte, a chemosensor can be developed where the binding event modulates the polymer's conductivity or optical properties. manchester.ac.uknih.gov

The integration of the thienylpropylamine scaffold into polymers could lead to new materials with tailored electronic, optical, and sensing capabilities for advanced technological applications. google.comrsc.org

Analytical Method Development for Detection and Quantification in Research Matrices

As with any compound used in synthesis or biological studies, reliable analytical methods are required for its detection and quantification. For intermediates in pharmaceutical synthesis, such as the derivatives of this compound, high-performance liquid chromatography (HPLC) is a commonly employed technique.

A specific reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous analysis of key intermediates in the synthesis of (S)-Duloxetine, including related thienylpropanamine structures. researchgate.net This method demonstrates the ability to separate and quantify these compounds in a research or process-control setting.

Table 1: HPLC Method for Analysis of Thienylpropanamine Intermediates

| Parameter | Details |

|---|---|

| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 |

| Mobile Phase | Isocratic system using acetonitrile (B52724) and 0.05M phosphate (B84403) buffer (pH 7.0) containing 0.02% diethylamine |

| Detection | UV at 241 nm |

| Validation | The method was validated for linearity, range, accuracy, and precision. researchgate.net |

This established methodology provides a robust framework for quality control during synthesis and for quantitative studies in various research matrices. Further methods, such as gas chromatography-mass spectrometry (GC-MS), could also be developed, particularly for identifying and separating isomers. nih.govresearchgate.net

Future Perspectives in Synthetic Methodology for Thiophene-Containing Amines

The synthesis of thiophene-containing compounds has evolved significantly from traditional methods like the Paal-Knorr and Gewald reactions, which often required harsh conditions. nih.gov Modern synthetic chemistry offers more efficient, selective, and environmentally benign strategies that represent the future of producing thienylpropylamine scaffolds.

Future research in synthetic methodology will likely focus on:

Metal-Free Synthesis: Developing novel, cost-effective, and transition-metal-free approaches to construct the thiophene ring, for example, by using elemental sulfur with buta-1-ene derivatives. nih.gov